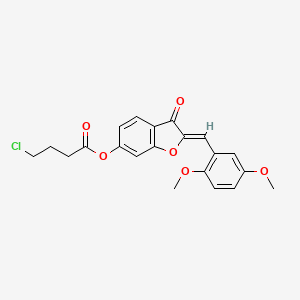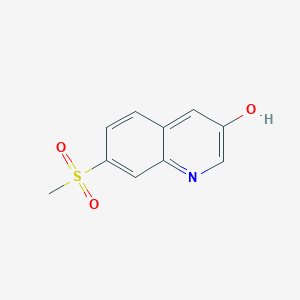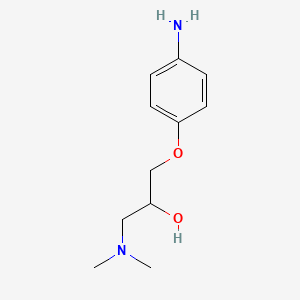triazin-4-one CAS No. 306978-85-8](/img/structure/B2797285.png)
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is a chemical compound. It belongs to the class of 1,2,4-triazine derivatives, which are six-membered heterocyclic compounds possessing three nitrogen in its structure . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Molecular Structure Analysis
The molecular structure of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is characterized by a 1,2,4-triazine ring, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” include a molecular weight of 299.348, a density of 1.3±0.1 g/cm3, and a boiling point of 459.0±47.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Type 4 Inhibitors
Compounds structurally similar to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" have been investigated for their potential as phosphodiesterase type 4 inhibitors. This class of inhibitors has significant therapeutic potential in treating inflammatory diseases by modulating the immune response. For example, the synthesis of pyrazolo[1,5-a]-1,3,5-triazines, acting as bioisosteric replacements for adenine derivatives, led to the discovery of potent phosphodiesterase type 4 inhibitors with high selectivity and promising biological activity in inhibiting TNF-alpha release from human mononuclear cells (Raboisson et al., 2003).
Chemical Synthesis and Methodology Development
The development of new synthetic methodologies for the preparation of compounds with the 1,3,5-triazine core has been a focus area. For instance, a practical method for p-methoxybenzylation of hydroxy groups using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) offers a route to synthesize derivatives with potential biological applications, demonstrating the versatility of 1,3,5-triazine derivatives in synthetic chemistry (Yamada et al., 2013).
Antimicrobial Activity
Several derivatives of the core chemical structure have been synthesized and tested for their antimicrobial properties. The synthesis and evaluation of new pyridazinyl sulfonamide derivatives, including compounds structurally related to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one," have shown significant antibacterial activities against various bacterial strains, highlighting their potential as antimicrobial agents (Mohamed, 2007).
Antitubercular Agents
Novel 1,3,5-triazine-Schiff base conjugates have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Some of these compounds exhibited significant activity, suggesting the potential of 1,3,5-triazine derivatives in developing new antitubercular agents (Avupati et al., 2013).
These studies underscore the versatility of "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" and related compounds in the field of drug discovery and development. Their potential applications span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and antitubercular therapies, offering promising avenues for future research and development.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-3-9-19-14(11)17-15(18-16(19)20)22-10-12-5-7-13(21-2)8-6-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQWRBHKLIYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2797204.png)
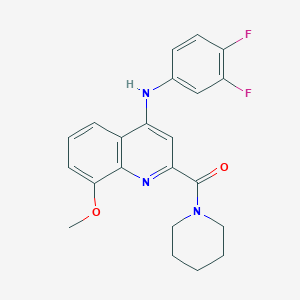
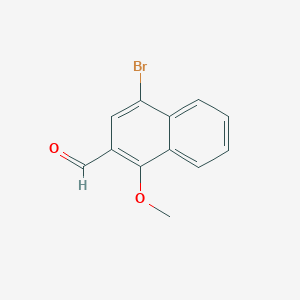
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2797209.png)
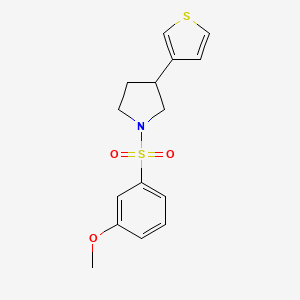
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2797214.png)
![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)
![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)
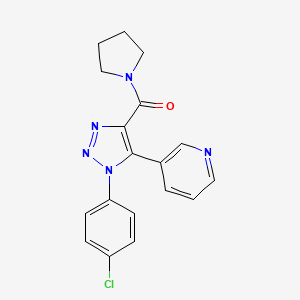
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)
